5-bromo-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-hydroxybenzohydrazide
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Overview
Description
5-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-hydroxybenzohydrazide is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, hydroxyl groups, and a benzohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 5-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 2,4-dihydroxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
5-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an inhibitor of certain enzymes and as a ligand in the study of protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, it can interact with cellular pathways involved in inflammation, microbial growth, and cancer cell proliferation .
Comparison with Similar Compounds
5-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-hydroxybenzohydrazide can be compared with other similar compounds, such as:
4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound also contains bromine atoms and hydroxyl groups but differs in the position and number of bromine atoms.
N’-[(E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide: This compound has a methoxy group instead of a hydroxyl group, which affects its chemical properties and reactivity.
The uniqueness of 5-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-hydroxybenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H11BrN2O4 |
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Molecular Weight |
351.15 g/mol |
IUPAC Name |
5-bromo-N-[(2,4-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11BrN2O4/c15-9-2-4-12(19)11(5-9)14(21)17-16-7-8-1-3-10(18)6-13(8)20/h1-7,18-20H,(H,17,21) |
InChI Key |
BUCBVDMDGFRJDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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